molecular formula C18H12N4O3 B11525222 7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11525222
M. Wt: 332.3 g/mol
InChI Key: IHHFRYVUJAWYCU-UHFFFAOYSA-N
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Description

7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a solvent mixture of water and ethanol. This reaction is catalyzed by a base and proceeds through a Knoevenagel condensation followed by cyclization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent ratios, and catalyst concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage and apoptosis in cancer cells . Additionally, it interacts with various amino acids in the active site of enzymes, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its ability to inhibit PARP-1 and other enzymes involved in disease progression makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

IUPAC Name

7-amino-5-naphthalen-1-yl-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C18H12N4O3/c19-8-12-13(11-7-3-5-9-4-1-2-6-10(9)11)14-16(23)21-18(24)22-17(14)25-15(12)20/h1-7,13H,20H2,(H2,21,22,23,24)

InChI Key

IHHFRYVUJAWYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N

Origin of Product

United States

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